molecular formula C14H9Cl2F3N2 B2453215 2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline CAS No. 1164523-95-8

2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline

Cat. No.: B2453215
CAS No.: 1164523-95-8
M. Wt: 333.14
InChI Key: FLLYKGWESXKWTJ-AATRIKPKSA-N
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Description

The compound “2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .


Synthesis Analysis

The synthesis of such compounds often involves the use of pyrimidinamine derivatives as a template . The new compounds are designed and synthesized using bioisosterism, a strategy in medicinal chemistry where a part of a molecule is replaced with a structurally similar component .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyridine ring provides a planar, aromatic system, while the trifluoromethyl group introduces electron-withdrawing fluorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, are as follows: It has a molecular weight of 196.56, a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate). It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline has been a subject of research. For example, Adeleke and Omondi (2022) studied the crystal structure of a secondary amine derived from an imine related to this compound, revealing insights into its structural characteristics using techniques like FT-IR, NMR, Mass Spectroscopy, and X-ray diffraction (Adeleke & Omondi, 2022).

Molecular Geometry and Antimicrobial Activity

The molecular geometry and antimicrobial activity of related compounds have been explored. Yilmaz et al. (2012) synthesized and characterized a molecule similar in structure, evaluating its geometry using various computational methods. Furthermore, the compound showed potential antimicrobial activities against both Gram-positive and Gram-negative bacteria (Yilmaz et al., 2012).

Applications in Organic Synthesis

The compound and its derivatives find applications in organic synthesis. Meyer and El Qacemi (2020) described a base-promoted reaction with O-, N-, and S-nucleophiles, providing access to various β-substituted-trifluoromethyl-ethenes. These intermediates are valuable in chemical discovery, potentially leading to novel amines and other compounds (Meyer & El Qacemi, 2020).

Organic-Inorganic Hybrid Materials

This compound has also been utilized in creating organic-inorganic hybrid materials. Campos-Gaxiola et al. (2015) synthesized hybrid compounds by combining the related pyridinium cation with perhalometallate anions. These materials were structurally characterized and showed the formation of a three-dimensional network through hydrogen-bonding and π-π stacking interactions (Campos-Gaxiola et al., 2015).

Directing Group in C-H Amination

In a study by Zhao et al. (2017), 2-(pyridin-2-yl) aniline, closely related to the query compound, was used as a new, removable directing group in C-H amination mediated by cupric acetate. This application highlights its potential role in facilitating specific chemical reactions (Zhao et al., 2017).

Safety and Hazards

The compound 2-Chloro-5-(trifluoromethyl)pyridine has been classified as an irritant. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-chloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2/c15-10-3-1-2-4-12(10)20-6-5-13-11(16)7-9(8-21-13)14(17,18)19/h1-8,20H/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLYKGWESXKWTJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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